molecular formula C24H23BrN2O B394321 3-(4-BROMOPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(4-BROMOPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B394321
M. Wt: 435.4g/mol
InChI Key: CCQLUBJESLFFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BROMOPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Bromophenyl and Tert-Butylphenyl Groups: The bromophenyl and tert-butylphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halogenated precursors and suitable nucleophiles.

    Final Cyclization and Purification: The final step involves cyclization to form the tetrahydroquinazolinone ring, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced forms of the compound.

Scientific Research Applications

3-(4-BROMOPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl and tert-butylphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity and disrupt metabolic pathways.

    Receptor Modulation: It can interact with receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure with a methoxy group instead of a tert-butyl group.

    3-(4-CHLOROPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure with a chlorophenyl group instead of a bromophenyl group.

Uniqueness

The presence of both bromophenyl and tert-butylphenyl groups in 3-(4-BROMOPHENYL)-2-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity

Properties

Molecular Formula

C24H23BrN2O

Molecular Weight

435.4g/mol

IUPAC Name

3-(4-bromophenyl)-2-(4-tert-butylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H23BrN2O/c1-24(2,3)17-10-8-16(9-11-17)22-26-21-7-5-4-6-20(21)23(28)27(22)19-14-12-18(25)13-15-19/h4-15,22,26H,1-3H3

InChI Key

CCQLUBJESLFFRW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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